molecular formula C10H10ClNO3S B1532683 (4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-23-3

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1532683
CAS RN: 1265908-23-3
M. Wt: 259.71 g/mol
InChI Key: CJAPWNWFLYPMDO-YOXFSPIKSA-N
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Description

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, or 4S-CHPCA, is an organic compound with a unique structure and a variety of applications. It is a chiral molecule with a chiral center at the 4-position of the thiazolidine ring. 4S-CHPCA has been used as a chiral resolving agent in the synthesis of various compounds and as a chiral catalyst in asymmetric hydrogenation reactions. It has been also used as a chiral ligand in asymmetric catalysis and as a chiral auxilliary in asymmetric synthesis. Furthermore, 4S-CHPCA has been investigated for its potential in the field of medicinal chemistry, specifically as a potential therapeutic agent for the treatment of certain diseases.

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of complex molecules with potential applications in various fields, including cancer research. For instance, tetra-substituted phthalocyanines bearing thiazolidine derivatives have been synthesized and shown to possess anticancer activity against different cancer cell lines. These compounds, synthesized using thiazolidine derivatives, were characterized by spectroscopic methods and their aggregation behaviors were investigated. The anticancer activity of these derivatives was studied on C6, DU-145, and WI-38 cell lines, demonstrating the potential of thiazolidine-based compounds in cancer therapy (Bilgiçli et al., 2021).

Antioxidant and Antitumor Activities

Thiazolidine derivatives have also been synthesized and studied for their biological activities, including antioxidant and anticancer effects. A study included the synthesis of thiazolidine derivatives from p-hydroxy benzaldehyde and cysteine, leading to the formation of compounds with potential antioxidant and breast cancer treatment applications. The synthesized compounds demonstrated significant activity against breast cancer cell lines (MCF7), highlighting the role of thiazolidine-based compounds in developing new therapeutic agents (Letters in Applied NanoBioScience, 2022).

Chemical Transformations and Biological Evaluation

Thiazolidine-4-carboxylic acids undergo various chemical transformations, leading to a wide range of derivatives with potential biological activities. For example, 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs have been synthesized, showcasing the versatility of thiazolidine derivatives in chemical synthesis. These compounds were further subjected to reduction and acetylation reactions, enabling the study of their luminescence and complex-forming properties (Vasin et al., 2013).

properties

IUPAC Name

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAPWNWFLYPMDO-YOXFSPIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162385
Record name 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

1265908-23-3
Record name 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1265908-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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